molecular formula C3H8N2 B009764 Azetidin-3-amine CAS No. 102065-86-1

Azetidin-3-amine

Cat. No. B009764
M. Wt: 72.11 g/mol
InChI Key: FDPKMJDUXJFKOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Azetidin-3-amines can be challenging but has been achieved through straightforward methodologies. A single-step synthesis starting from bench-stable, commercial materials has been presented, showing moderate to high yields with secondary amines and moderate to low yields with primary amines (Wang & Duncton, 2020). Additionally, palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has been developed, highlighting the use of unactivated C(sp3)-H bonds as functional groups in organic synthesis (He et al., 2012).

Molecular Structure Analysis

Azetidin-3-amines are characterized by their strained four-membered nitrogen heterocycle, which has not been found in nature but serves as versatile substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011). The molecular structure allows for a range of reactivities and is a key aspect of their utility in chemistry.

Chemical Reactions and Properties

Azetidin-3-amines participate in a variety of chemical reactions. The reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans has been studied, producing 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions (Chen, Kato, & Ohta, 1968). Furthermore, azetidin-3-ones from (S)-α-amino acids and their reactions with nucleophiles have been explored, offering a route to new amino-alcohol and amino-acid derivatives (Podlech & Seebach, 1995).

Physical Properties Analysis

The physical properties of Azetidin-3-amines, such as solubility, melting point, and boiling point, are essential for their practical application in synthesis and drug design. However, specific studies focused exclusively on these properties were not highlighted in the papers retrieved, indicating a potential gap in the literature.

Chemical Properties Analysis

Azetidin-3-amines exhibit unique chemical properties due to their strained nitrogen-containing four-membered ring. This strain impacts their reactivity, making them valuable intermediates in organic synthesis. Their chemical properties facilitate the formation of diverse compounds, including those with biological activity (Sharma, Maheshwari, & Bindal, 2013). Additionally, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition demonstrates their versatility (Gudelis et al., 2023).

Scientific Research Applications

  • Drug Discovery and Development : The iodocyclisation of homoallylamines produces functionalized azetidine derivatives, which have been used to screen potential biological effects in zebrafish embryos. This aids significantly in drug discovery and development (Feula et al., 2013).

  • Pharmaceutical and Biotechnology Industries : A study presented an efficient synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings, which have potential applications in pharmaceutical and biotechnology industries (Gudelis et al., 2023).

  • Catalysis in Synthesis : 1-t-butylazetidinyl-3 tosylate serves as a versatile and efficient catalyst for synthesizing 3-amino and 3-mercapto-azetidine derivatives, showcasing its potential in various synthetic applications (Chen, Kato, & Ohta, 1968).

  • Natural Product Synthesis : Azetidinone ring-opening has been used to efficiently synthesize α-keto amides, leading to the natural serine protease inhibitor poststatin (Khim & Nuss, 1999).

  • Biological Activities : Azetidin-2-one derivatives have shown promising antibacterial, antifungal, anti-inflammatory, and analgesic activities. The structures of these compounds were elucidated through elemental analysis and spectral data (Chandramouli, Udupi, & Bindu, 2007).

  • Material Science : Controlled reduction of main-chain 2-azetidinone moieties into azetidines could lead to polymers with applications in adhesives, hybrid materials, and biomedical materials (Sudo, Iitaka, & Endo, 2002).

  • Synthesis of Amino Acid Derivatives : Chiral donor-acceptor azetines have been synthesized with high electronic and steric selectivity, enabling the coupling with nitrogen and oxygen nucleophiles to form amino acid derivatives (Marichev et al., 2019).

  • Antibacterial Agents : Azetidines and azetidin-2-ones have been identified as potential antibacterial agents, with their synthesis offering a variety of useful compounds for various applications (Singh, D’hooghe, & Kimpe, 2008).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKMJDUXJFKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363972
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-amine

CAS RN

102065-86-1
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Mlostoń, M Celeda - Helvetica chimica acta, 2005 - Wiley Online Library
… to a mixture of the expected azetidin-3-amine 4a and the ring-… in the formation of a mixture of azetidin-3-amine 4a and 2,5-… is either reduced to azetidin-3-amine 4a or undergoes a …
Number of citations: 16 onlinelibrary.wiley.com
BJ Wang, MAJ Duncton - The Journal of Organic Chemistry, 2020 - ACS Publications
The azetidine group is frequently encountered within contemporary medicinal chemistry. However, the introduction of an azetidine can be synthetically challenging. Herein, a …
Number of citations: 4 pubs.acs.org
JS Scott, TA Moss, A Balazs, B Barlaam… - Journal of Medicinal …, 2020 - ACS Publications
… precatalyst, Cs 2 CO 3 , dioxane, MW, 100 C, 91% (from 49g); (h) HCl/dioxane, RT, 36–87%; (i) 1-fluoro-3-iodopropane, DIPEA, NMP, RT, 18–39%; (j) 1-(3-fluoropropyl)azetidin-3-amine…
Number of citations: 53 pubs.acs.org
P Kocienski - Synfacts, 2021 - thieme-connect.com
… The final step in this short synthesis is the appendage of 1(3-fluoropropyl)azetidin-3-amine (J) via a Buchwald– Hartwig C–N coupling. …
Number of citations: 0 www.thieme-connect.com
KJ Temple, JL Engers, MF Long, KJ Watson… - Bioorganic & Medicinal …, 2020 - Elsevier
… Interestingly, changing the 2-chloro substituent of 1-(2,5-dichloropyridin-4-yl)azetidin-3-amine to a methoxy substituent typically led to a 2–9 fold decrease in potency with one analog …
Number of citations: 2 www.sciencedirect.com
X Lu, Y Peng, C Wang, J Yang, X Bao, Q Dong… - European Journal of …, 2017 - Elsevier
… The change from piperidin-4-amine to either azetidin-3-amine or piperidin-3-amine resulted in the totally loss of activity (11b and 11d–e). When reversed pyrrolidin-3-amine linker was …
Number of citations: 20 www.sciencedirect.com
CA Valdez, D Lam, V Lao, A Subramanian, HA Enright… - Tetrahedron, 2023 - Elsevier
An improved method for the synthesis of hydroxyiminoacetamide-based oximes, compounds rhat hold great promise as centrally-active nerve agent antidotes, is described. The method …
Number of citations: 2 www.sciencedirect.com
J McCoy, M Shen, W Huang, B Coller… - Probe Reports from the …, 2011 - ncbi.nlm.nih.gov
Continued examination of substituted 5H-[1, 3, 4] thiadiazolo [3, 2-a] pyrimidin-5-ones as inhibitors of the platelet αIIbβ3 receptor, resulted in the optimized agent ML165 (CID-44820665, …
Number of citations: 1 www.ncbi.nlm.nih.gov
KJ Temple, MF Long, JL Engers, KJ Watson… - Bioorganic & Medicinal …, 2020 - Elsevier
This Letter details our efforts to develop new M 4 PAM scaffolds with improved pharmacological properties. This endeavor involved replacing the 3,4-dimethylpyridazine core with two …
Number of citations: 4 www.sciencedirect.com
X Wang, L Hao, X Xu, W Li, C Liu, D Zhao, M Cheng - Molecules, 2017 - mdpi.com
… ,1′-biphenyl]-2-yl)methyl)azetidin-3-amine-1-methanoic acid ethyl ester (35): Intermediate … -[1,1′-biphenyl]-2-yl)methyl)azetidin-3-amine-1-methanoic acid isopropyl ester (36): …
Number of citations: 9 www.mdpi.com

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